2,7-Dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Overview
Description
2,7-Dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds.
Mechanism of Action
- The compound likely binds to its target(s) through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions, or electrostatic forces). It might influence the activity of its target by binding at a site other than the active site (allosteric site). If it targets enzymes, it could inhibit their activity, affecting downstream biochemical pathways.
Action Environment
Environmental factors (pH, temperature, co-administered drugs) influence efficacy and stability. For instance:
- Some compounds exhibit pH-dependent solubility or stability. Light exposure can degrade certain molecules. Co-administered drugs may alter its effects.
Remember, this compound’s specific details require further investigation. 🧪🔍 As research progresses, we’ll uncover more about its fascinating mechanisms! 🌐🔬
Biochemical Analysis
Biochemical Properties
2,7-Dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 involves binding to the ATP-binding site, leading to the inhibition of kinase activity. This inhibition disrupts the phosphorylation of target proteins, thereby affecting cell cycle progression.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116 . The compound influences cell signaling pathways by modulating the activity of key proteins involved in apoptosis and cell survival. Additionally, this compound affects gene expression by altering the transcriptional activity of genes associated with cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of CDK2, leading to the inhibition of its kinase activity . This binding interaction prevents the phosphorylation of target proteins, thereby disrupting the cell cycle. Additionally, this compound has been shown to induce changes in gene expression by modulating the activity of transcription factors involved in cell proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on CDK2 and continues to induce apoptosis in cancer cell lines
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and elimination from the body . The compound’s metabolism results in the formation of metabolites that may have distinct biological activities. Additionally, this compound affects metabolic flux by altering the levels of key metabolites involved in cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . It accumulates in specific tissues, such as the liver and kidneys, where it exerts its biological effects. The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and exerts its effects . Post-translational modifications, such as phosphorylation and acetylation, may influence the subcellular localization and activity of this compound. These modifications can direct the compound to specific compartments or organelles, thereby modulating its biological activity.
Preparation Methods
The synthesis of 2,7-Dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylphenylhydrazine with 2,7-dimethyl-3-oxo-3,4-dihydropyrimidine-6-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .
Chemical Reactions Analysis
2,7-Dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazolo[1,5-a]pyrimidine ring are replaced by other groups. .
Scientific Research Applications
2,7-Dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: The compound’s photophysical properties make it useful in the development of fluorescent probes and materials for optoelectronic applications
Comparison with Similar Compounds
2,7-Dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
3-Phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid:
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,7-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-9-5-4-6-12(7-9)14-10(2)18-19-11(3)13(16(20)21)8-17-15(14)19/h4-8H,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDSQGISJPUGQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=CC(=C(N3N=C2C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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